KU-177 Disrupts Aha1/Hsp90 Interaction with Superior Potency Compared to KU-174 and KU-308
KU-177 disrupts the Aha1/Hsp90 interaction with an IC50 of 4.08 μM. In comparative co-immunoprecipitation experiments, KU-177 demonstrated greater disruption of the Aha1/Hsp90 complex than the closely related analogs KU-174 and KU-308. Dose-response curves for KU-308 and KU-177 suggest their IC50 values would be higher than the range of concentrations examined [1]. The noviose sugar moiety (red) required for Hsp90 binding in novobiocin analogs is absent in KU-177 and KU-308 [2].
| Evidence Dimension | Aha1/Hsp90 disruption IC50 |
|---|---|
| Target Compound Data | 4.08 μM |
| Comparator Or Baseline | KU-174 and KU-308 (IC50 >10 μM for disruption; exact values not reached in tested range) |
| Quantified Difference | KU-177 IC50 at least 2.5-fold lower than tested upper limit for comparators |
| Conditions | Co-immunoprecipitation from PC3-MM2 cells treated with 10 μM compound for 24 h [1] |
Why This Matters
This potency advantage ensures reliable disruption of the Aha1/Hsp90 complex at lower concentrations, reducing off-target effects in cellular assays.
- [1] Shelton L, et al. Fig. 2: KU-177 inhibits interaction between Hsp90 and Aha1. PMC5594679. 2017. View Source
- [2] Shelton L, et al. Hsp90 activator Aha1 drives production of pathological tau aggregates. Patent US 2022/0241309 A1. 2022. View Source
